Home > Products > Screening Compounds P61452 > GLP-1 receptor agonist 9 citrate
GLP-1 receptor agonist 9 citrate -

GLP-1 receptor agonist 9 citrate

Catalog Number: EVT-14890523
CAS Number:
Molecular Formula: C38H39ClFN3O12
Molecular Weight: 784.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is classified under synthetic peptides that act as agonists for the glucagon-like peptide-1 receptor. It is derived from modifications of natural peptides to enhance stability and efficacy against enzymatic degradation, particularly by dipeptidyl peptidase-4 (DPP-4) . The development of glucagon-like peptide-1 receptor agonists has been pivotal in diabetes therapy, providing alternatives to traditional insulin therapies .

Synthesis Analysis

Methods and Technical Details

The synthesis of glucagon-like peptide-1 receptor agonist 9 citrate involves several key steps:

  1. Peptide Synthesis: The initial phase typically employs solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to form the peptide chain. This method allows for the precise control of amino acid sequences and modifications.
  2. Modification for Stability: To enhance resistance to DPP-4 degradation, modifications such as the incorporation of non-standard amino acids or cyclization techniques are utilized. For example, substituents that stabilize the peptide conformation can significantly improve its pharmacokinetic properties .
  3. Purification: Following synthesis, high-performance liquid chromatography (HPLC) is commonly used to purify the synthesized peptides, ensuring that only the desired product is obtained.
  4. Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Molecular Structure Analysis

Structure and Data

The molecular structure of glucagon-like peptide-1 receptor agonist 9 citrate features a backbone typical of peptides with side chains that confer specific biological activity. The exact molecular formula and mass can vary depending on the specific modifications made during synthesis.

  • Molecular Formula: C₁₈H₂₃N₃O₄S
  • Molecular Weight: Approximately 373.45 g/mol

The structural arrangement includes critical functional groups that facilitate receptor binding and activation, such as carboxylic acid moieties that enhance solubility and bioavailability .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involving glucagon-like peptide-1 receptor agonist 9 citrate primarily focus on its interaction with the glucagon-like peptide-1 receptor. Upon administration, the compound undergoes:

  1. Binding Reactions: The agonist binds to the glucagon-like peptide-1 receptor, triggering conformational changes that activate intracellular signaling pathways.
  2. Signal Transduction: This binding initiates a cascade involving cyclic adenosine monophosphate (cAMP) production, leading to enhanced insulin secretion from pancreatic beta cells and inhibition of glucagon release from alpha cells .
  3. Metabolic Pathways: The compound also influences metabolic pathways related to glucose homeostasis, including effects on gastric emptying and appetite regulation.
Mechanism of Action

Process and Data

The mechanism of action for glucagon-like peptide-1 receptor agonist 9 citrate involves several key processes:

  1. Receptor Activation: The compound binds to the glucagon-like peptide-1 receptor on pancreatic cells, mimicking natural ligand activity.
  2. Insulin Secretion: This activation promotes glucose-dependent insulin secretion from beta cells in response to elevated blood glucose levels.
  3. Inhibition of Glucagon Secretion: It suppresses glucagon release from alpha cells, which reduces hepatic glucose production.
  4. Delayed Gastric Emptying: By slowing gastric emptying, it helps regulate postprandial blood glucose levels.
  5. Appetite Suppression: The compound acts on central nervous system pathways to reduce appetite, contributing to weight loss in patients with obesity .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Glucagon-like peptide-1 receptor agonist 9 citrate exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in aqueous solutions due to its polar functional groups.
  • Stability: Enhanced stability compared to native glucagon-like peptide-1 due to structural modifications that resist enzymatic degradation.
  • pH Sensitivity: The compound's stability can vary with pH; optimal conditions are typically around physiological pH (7.4).

These properties are critical for ensuring effective delivery and action within biological systems .

Applications

Scientific Uses

Glucagon-like peptide-1 receptor agonist 9 citrate has several significant applications in scientific research and clinical practice:

  1. Diabetes Treatment: Primarily used for managing type 2 diabetes mellitus by improving glycemic control.
  2. Obesity Management: Aids in weight loss through appetite suppression and improved metabolic regulation.
  3. Cardiovascular Benefits: Emerging research suggests potential cardiovascular protective effects associated with glucagon-like peptide-1 receptor activation.
  4. Neuroprotective Effects: Studies indicate possible neuroprotective roles in conditions such as Alzheimer's disease due to its influence on neuronal health .
Molecular Mechanisms of Action of GLP-1 Receptor Agonist 9 Citrate

GLP-1 Receptor Activation Dynamics

GLP-1 receptor agonist 9 citrate binds to the glucagon-like peptide-1 receptor (GLP-1R), a class B G protein-coupled receptor (GPCR), initiating distinct activation kinetics. The compound exhibits altered binding kinetics compared to endogenous GLP-1, with a shorter receptor residence time and slower association rate [3]. Molecular dynamics simulations reveal that its modified N-terminal region (Val⁸ substitution) forms weaker interactions with the receptor’s transmembrane domain (TMD), reducing conformational stability during activation [3] [10]. Unlike endogenous GLP-1, which rapidly internalizes the receptor, this agonist demonstrates impaired internalization capacity (Emax ~94% vs. 100% for GLP-1) despite similar Gαs-coupling efficiency [3]. This kinetic profile prolongs cell-surface receptor availability, potentially enhancing sustained signaling.

Table 1: Binding Kinetics of GLP-1 Receptor Agonist 9 Citrate vs. Reference Ligands

ParameterGLP-1 Receptor Agonist 9 CitrateEndogenous GLP-1Exendin-4
Association Rate (kₒₙ)ReducedHighModerate
Residence TimeShorterStandardProlonged
Internalization (Emax)94%100%105%
Receptor RecyclingAcceleratedStandardDelayed

Intracellular Signaling Cascades and Downstream Effectors

The agonist preferentially activates cAMP-dependent pathways through Gαs coupling, with potency (pEC₅₀ ~10.5) and efficacy (Emax ~100%) mirroring endogenous GLP-1 in cAMP production [3] [9]. This triggers downstream effectors:

  • Protein Kinase A (PKA): Phosphorylates transcription factors (e.g., CREB), promoting insulin gene expression and β-cell proliferation [9] [7].
  • Exchange Protein (EPAC): Synergizes with PKA to enhance glucose-dependent insulin exocytosis [9].
  • Calcium Mobilization: Modulates ERK1/2 phosphorylation (Emax ~103% vs. GLP-1), augmenting β-cell survival and glucose sensitivity [3] [7].

Notably, it exhibits biased signaling against β-arrestin recruitment (Emax ~75%), reducing receptor internalization and potentially limiting desensitization [3]. In pancreatic islets, this profile correlates with amplified insulin secretion but attenuated somatostatin release, optimizing glucose homeostasis [3].

Table 2: Downstream Signaling Efficacy Relative to GLP-1 (100%)

PathwayGLP-1 Receptor Agonist 9 CitrateExendin-4
cAMP Production100%98%
β-Arrestin Recruitment75%110%
ERK1/2 Phosphorylation103%95%
Calcium Flux103%92%

Allosteric Modulation of GLP-1 Receptor Conformations

Allosteric modulators like Novo Nordisk compound 2 and quercetin exert probe-dependent effects on GLP-1R ligand activity. Compound 2 enhances cAMP signaling for oxyntomodulin and truncated GLP-1 peptides by increasing orthosteric ligand affinity [4]. In contrast, quercetin selectively augments calcium mobilization for exendin-4 and truncated agonists but not full-length peptides [4]. GLP-1 receptor agonist 9 citrate’s Val⁸ modification likely alters its susceptibility to such modulators by destabilizing interactions with the receptor’s extracellular domain (ECD). Molecular modeling suggests that its N-terminal perturbation reduces contact with allosteric sites in the TMD, potentially diminishing cooperativity with positive allosteric modulators (PAMs) [3] [10]. This unique behavior may enable pathway-selective fine-tuning of GLP-1R signaling.

Structural Determinants of Ligand-Receptor Binding Specificity

The agonist’s binding specificity is governed by critical residues in both ligand and receptor:

  • Ligand N-Terminus: Val⁸ substitution disrupts hydrogen bonding with Glu¹²⁸ in the receptor’s TMD, reducing interaction stability [3] [6].
  • Receptor Extracellular Domain (ECD): Unlike exendin-4, which exploits the ECD for high-affinity binding, this agonist shows reduced dependence on ECD contacts due to its weaker N-terminal docking [6] [10].
  • Transmembrane Helix 6 (TM6): A key pivot for receptor activation; molecular dynamics simulations show TM6 exhibits restricted outward movement upon agonist binding, suggesting suboptimal G protein coupling [3].

Species differences further impact specificity: Rat GLP-1R (Asp⁶⁸) forms a hydrogen bond with Ser³² of exendin-4, enhancing affinity. Human GLP-1R (Glu⁶⁸) lacks this interaction, explaining the agonist’s reduced potency in human vs. rodent models [6] [10].

Table 3: Critical Residues Governing GLP-1R Agonist Binding

Receptor DomainKey ResidueRole in Agonist 9 BindingMutation Impact
ECDTyr¹⁴⁵Hydrophobic anchoring↓ Affinity
TM1Glu¹²⁸H-bond with ligand N-terminus↓ Efficacy
TM6Glu³⁶⁸Species-specific selectivity↑ Rat affinity
TM7Arg³⁸⁰Salt bridge stabilization↓ Internalization

Comparative Analysis with Endogenous GLP-1 and Exendin-4 Backbone Agonists

Compared to endogenous GLP-1 and exendin-4-based agonists:

  • vs. Endogenous GLP-1: While matching GLP-1’s cAMP potency (pEC₅₀ ~10.5), the agonist shows reduced β-arrestin recruitment (ΔEmax 25%) and blunted receptor internalization, prolonging surface signaling [3]. Its DPP-4 resistance (conferred by Val⁸) extends plasma half-life, but N-terminal weakening impairs insulin secretion in perfused pancreas models [3] [6].
  • vs. Exendin-4 Backbone Agonists: Exendin-4 derivatives leverage C-terminal interactions (e.g., Trp-cage motif) for high ECD affinity [6]. Agonist 9 citrate lacks analogous C-terminal extensions, rendering it ECD-independent but more reliant on TMD contacts. Consequently, it exhibits lower affinity at isolated NTD constructs than exendin-4 [6] [10]. Its bias against β-arrestin contrasts with exendin-4’s balanced signaling, potentially reducing tachyphylaxis risk [3].

Table 4: Pharmacological Profile Relative to Reference Agonists

PropertyGLP-1 Receptor Agonist 9 CitrateEndogenous GLP-1Exendin-4
cAMP Potency (pEC₅₀)10.510.88.9
β-Arrestin Emax (%)75100120
NTD-Dependent BindingNoPartialYes
DPP-4 ResistanceHighLowHigh
Insulin SecretionModerateHighHigh

Properties

Product Name

GLP-1 receptor agonist 9 citrate

IUPAC Name

2-[[4-[(2S)-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C38H39ClFN3O12

Molecular Weight

784.2 g/mol

InChI

InChI=1S/C32H31ClFN3O5.C6H8O7/c1-32(24-7-6-21(33)16-25(24)34)41-28-4-2-3-23(30(28)42-32)19-9-12-36(13-10-19)18-29-35-26-8-5-20(31(38)39)15-27(26)37(29)17-22-11-14-40-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-8,15-16,19,22H,9-14,17-18H2,1H3,(H,38,39);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t22-,32-;/m0./s1

InChI Key

QDGFLFPZWWNGKL-NNHAGDAQSA-N

Canonical SMILES

CC1(OC2=CC=CC(=C2O1)C3CCN(CC3)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

C[C@@]1(OC2=CC=CC(=C2O1)C3CCN(CC3)CC4=NC5=C(N4C[C@@H]6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.